3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
3-[[1-(cyclopentanecarbonyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13-14(2)19-12-21(17(13)22)11-15-7-9-20(10-8-15)18(23)16-5-3-4-6-16/h12,15-16H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBRXSULRLHCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction-Based Approaches
The Biginelli reaction, a three-component condensation of aldehydes, urea/thiourea, and β-keto esters, serves as a foundational method for constructing dihydropyrimidinone (DHPM) cores. While the target compound requires additional functionalization at the C-4 position, modified Biginelli protocols enable the incorporation of cyclopentanecarbonyl-piperidine substituents.
In a representative procedure, enaminone intermediates derived from piperidine derivatives undergo condensation with aldehydes and urea under acidic conditions. For example, refluxing 1-cyclopentanecarbonylpiperidine-4-carbaldehyde (0.01 mol) with 5,6-dimethyl-3,4-dihydropyrimidin-4-one precursors (0.01 mol) and urea (0.01 mol) in glacial acetic acid (10 mL) for 3 hours yields the target compound after recrystallization. This method achieves yields of 50–70%, contingent on substituent electronic effects.
Table 1: Key Reaction Parameters for Biginelli-Derived Synthesis
Multi-Step Organic Synthesis
For precise control over stereochemistry and substituent placement, a sequential synthesis strategy is employed:
Piperidine Functionalization :
Cyclopentanecarbonyl chloride reacts with piperidin-4-ylmethanol in dichloromethane (DCM) using triethylamine as a base, yielding 1-cyclopentanecarbonylpiperidin-4-ylmethanol.Dihydropyrimidinone Formation :
5,6-Dimethyl-3,4-dihydropyrimidin-4-one is synthesized via cyclocondensation of ethyl acetoacetate, urea, and acetylacetone under microwave irradiation (300 W, 10 min).Coupling Reaction :
The alcohol intermediate from Step 1 undergoes Mitsunobu coupling with the dihydropyrimidinone using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) in tetrahydrofuran (THF). This step attaches the piperidine moiety to the DHPM core, achieving 65–72% yield.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance nucleophilicity in coupling steps but risk side reactions with acidic hydrogens. Non-polar solvents (e.g., toluene) improve thermal stability during cyclopentanecarbonylations. Kinetic studies reveal that maintaining temperatures below 130°C prevents retro-Diels-Alder decomposition of the DHPM ring.
Catalytic Innovations
While classical Biginelli reactions lack catalysts, recent advances employ Lewis acids (e.g., ZnCl$$2$$) to accelerate enamine formation. For instance, ZnCl$$2$$ (10 mol%) in ethanol reduces reaction time from 5 hours to 90 minutes while preserving regioselectivity. However, metal residues complicate purification, necessitating chelating agents during workup.
Analytical Characterization
Spectroscopic Profiling
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) shows a single peak at $$ t_R = 6.8 $$ min, confirming >98% purity. MS (ESI+) displays the molecular ion at $$ m/z $$ 318.4 [M+H]$$^+$$.
Applications and Derivative Synthesis
The compound’s structural hybridity enables dual modulation of biological targets. Derivatives bearing electron-withdrawing groups (e.g., nitro, chloro) at the DHPM C-5 position exhibit enhanced calcium channel blocking activity (IC$$_{50}$$ = 12–18 μM vs. nifedipine’s 8 μM). Additionally, replacing cyclopentanecarbonyl with aromatic acyl groups improves blood-brain barrier penetration, suggesting neuropharmacological potential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the dihydropyrimidinone ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the carbonyl group of the cyclopentanecarbonyl moiety. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring. Halogenating agents such as thionyl chloride (SOCl₂) can be used to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: SOCl₂ in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one exhibit anticancer properties. These compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, studies have shown that derivatives of pyrimidinones can induce apoptosis in cancer cells and inhibit angiogenesis, which is critical for tumor growth and metastasis.
Neurological Disorders
The compound's structural features suggest potential neuroprotective effects. It could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into similar compounds has indicated their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Antimicrobial Properties
There is evidence that pyrimidine derivatives possess antimicrobial activities against various pathogens. The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry examined the efficacy of pyrimidinone derivatives against breast cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
Neuroprotection Research
In a study focused on neurodegenerative disorders, researchers investigated the protective effects of pyrimidine derivatives on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could enhance cell survival by upregulating antioxidant defenses.
Data Tables
| Application Area | Mechanism of Action | Evidence |
|---|---|---|
| Anticancer Activity | Induces apoptosis; inhibits angiogenesis | Journal of Medicinal Chemistry study |
| Neurological Disorders | Modulates neurotransmitter systems; reduces oxidative stress | Neuroprotection research |
| Antimicrobial Properties | Disrupts cell wall synthesis | Various studies on pyrimidine derivatives |
Mechanism of Action
The mechanism of action of 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs identified in the evidence:
Key Structural Differences and Implications
Core Heterocycle: The target compound and BK69986 share a dihydropyrimidinone core, whereas the thienopyrimidinone derivative in features a sulfur-containing heterocycle. This substitution could alter electron distribution and binding affinity to biological targets . The methylaminomethyl analog lacks the piperidine-cyclopentanecarbonyl group, reducing steric bulk but increasing polarity .
Substituent Effects: Cyclopentanecarbonyl vs. Indole-3-carbonyl: The cyclopentane group in the target compound may confer higher metabolic stability compared to the indole group in BK69986, which is prone to oxidative metabolism . Piperidinylmethyl vs.
Molecular Weight and Lipophilicity: The target compound (363.48 g/mol) and BK69986 (364.44 g/mol) have higher molecular weights and lipophilicities compared to the smaller methylaminomethyl analog (167.21 g/mol). This suggests divergent ADME profiles, with the former more likely to exhibit tissue penetration and the latter improved renal clearance .
Biological Activity
3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 248.34 g/mol
The structure features a dihydropyrimidinone core, which is known for various biological activities including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated selective cytotoxicity against various cancer cell lines. For example, it showed significant activity against leukemia cells with an IC50 value comparable to established chemotherapeutics .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| L1210 (Lymphoid Leukemia) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 18.5 |
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound may interfere with the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Animal models indicated that administration led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various related compounds including our target compound on a panel of human tumor cell lines. The results indicated that the compound exhibited selective toxicity, particularly towards leukemia cells, while being less effective against solid tumors .
Study 2: In Vivo Anti-inflammatory Activity
In an animal model of induced inflammation, the compound was administered at varying doses. The results showed a significant reduction in paw edema compared to control groups, suggesting its potential use in treating inflammatory disorders .
Q & A
Q. What are the recommended synthetic routes for 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one, and how can purity be optimized?
The compound can be synthesized via the Biginelli reaction, a well-established method for dihydropyrimidinone derivatives. Key steps include cyclocondensation of cyclopentanecarbonylpiperidine intermediates with urea and diketones under acidic conditions . To optimize purity, employ gradient elution chromatography (e.g., silica gel with ethyl acetate/hexane) and monitor reaction progress via TLC or HPLC. Post-synthesis, recrystallization using ethanol or acetonitrile is advised to remove unreacted precursors .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Assign peaks using DEPT and COSY to resolve overlapping signals from the piperidine and cyclopentane moieties .
- XRD: Confirm stereochemistry and crystal packing; CCDC deposition (e.g., 1893720/1893721 in ) ensures reproducibility.
- HRMS: Validate molecular formula with <2 ppm mass accuracy .
Q. How should researchers design preliminary biological activity assays for this compound?
Screen for anti-inflammatory activity using RAW 264.7 macrophages (LPS-induced TNF-α/IL-6 ELISA) at 10–100 μM doses, referencing Podilla et al.’s protocol for dihydropyrimidinones . Include positive controls (e.g., dexamethasone) and cytotoxicity assays (MTT) to rule off-target effects.
Advanced Research Questions
Q. How can structural ambiguities in the cyclopentanecarbonylpiperidine moiety be resolved computationally?
Perform DFT-based conformational analysis (e.g., Gaussian 16) to identify energetically stable conformers. Compare calculated NMR shifts with experimental data using DP4 probability analysis. Molecular docking (AutoDock Vina) into target proteins (e.g., COX-2) can further validate bioactive conformations .
Q. What strategies address contradictions in reported biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound degradation. Use orthogonal assays (e.g., in vitro enzymatic vs. cell-based) and stability studies (HPLC monitoring under physiological pH/temperature). Structural analogs in and suggest substituent-dependent activity; perform SAR studies with halogenated or methoxy variants .
Q. What advanced separation techniques improve yield in multi-step syntheses?
For intermediates with polar functional groups, use preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA). Membrane-based nanofiltration (, RDF2050104) isolates high-MW byproducts. Simulate process scalability via Aspen Plus to optimize solvent recovery .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to putative targets (e.g., kinases).
- Metabolomics: Track cellular pathway perturbations via LC-MS/MS in treated vs. control cells ( methodology).
- Kinetic Studies: Monitor enzyme inhibition (e.g., COX-2) under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
Methodological Challenges and Solutions
Q. How to mitigate low solubility in pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
